molecular formula C6H4N2O2S2 B1662990 Methyl thieno[3,2-d]thiadiazole-6-carboxylate CAS No. 152467-47-5

Methyl thieno[3,2-d]thiadiazole-6-carboxylate

Cat. No. B1662990
M. Wt: 200.2 g/mol
InChI Key: FMCBCIKSEQJAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl thieno[3,2-d]thiadiazole-6-carboxylate” is a chemical compound with the molecular formula C6H4N2O2S2 . It is also known by other names such as 2,3-dihydrothieno-Thiadiazole Carboxylate and CHEMBL1908217 .


Synthesis Analysis

The synthesis of “Methyl thieno[3,2-d]thiadiazole-6-carboxylate” involves a series of chemical reactions. For instance, the compound can be synthesized starting from thiophenes or thiazoles . A simple synthetic route for carboxylate derivatives of thiadiazoles includes two steps: first, the hydrolysis of thiadiazole to a 6-carboxylic acid derivative of thiadiazole, followed by esterification with various substituted alcohols .


Molecular Structure Analysis

The molecular structure of “Methyl thieno[3,2-d]thiadiazole-6-carboxylate” is characterized by several computed descriptors. The InChI string is “InChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3” and the Canonical SMILES string is "COC(=O)C1=CSC2=C1N=NS2" . The compound has a molecular weight of 200.2 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “Methyl thieno[3,2-d]thiadiazole-6-carboxylate” are complex and can involve various steps. For example, an unexpected side-reaction was observed when DMF was used as a solvent, leading to the introduction of a dimethylamino group .


Physical And Chemical Properties Analysis

“Methyl thieno[3,2-d]thiadiazole-6-carboxylate” has several computed properties. It has a molecular weight of 200.2 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area of 109 Ų . It has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Plant Activators and Disease Resistance

Methyl thieno[3,2-d]thiadiazole-6-carboxylate and its derivatives are significant in the field of agriculture, particularly as plant activators. Studies have shown that these compounds are effective against various plant diseases. For instance, novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate were found to have good efficacy against seven plant diseases, outperforming some commercial plant activators (Qingshan et al., 2013). Additionally, these compounds belong to a new group of plant protecting agents, acting as highly potent inducers of systemic acquired resistance (SAR) (Stanetty et al., 1999).

Synthesis and Chemical Modification

The synthesis and modification of methyl thieno[3,2-d]thiadiazole-6-carboxylate derivatives are of significant interest in scientific research. A synthetic approach to these compounds as inducers of SAR has been reported, focusing on the construction of appropriately substituted thiophene precursors (Stanetty & Mihovilovic, 1999). Moreover, modifications of these compounds, such as the introduction of various substituents, have been explored to enhance their biological activity and potential applications (Stanetty et al., 1999).

Antimicrobial and Antitumoral Applications

The derivatives of methyl thieno[3,2-d]thiadiazole-6-carboxylate have shown promising results in antimicrobial and antitumoral studies. For instance, certain heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives demonstrated moderate to high antimicrobial activity against various microorganisms (Aly, 2016). Additionally, 6-[(hetero)arylamino]thieno[3,2-b]pyridines exhibited antitumoral activity against human tumor cell lines, suggesting their potential in cancer treatment (Queiroz et al., 2010).

Photophysical Properties

Research has also delved into the photophysical properties of methyl thieno[3,2-d]thiadiazole-6-carboxylate derivatives, particularly in relation to their potential as antitumor compounds. The fluorescence properties of these compounds in solution and when encapsulated in nanoliposomes have been investigated, providing insights into their behavior in different environments (Carvalho et al., 2013).

properties

IUPAC Name

methyl thieno[3,2-d]thiadiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBCIKSEQJAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[3,2-d]thiadiazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl thieno[3,2-d]thiadiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl thieno[3,2-d]thiadiazole-6-carboxylate
Reactant of Route 3
Methyl thieno[3,2-d]thiadiazole-6-carboxylate
Reactant of Route 4
Methyl thieno[3,2-d]thiadiazole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl thieno[3,2-d]thiadiazole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl thieno[3,2-d]thiadiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.